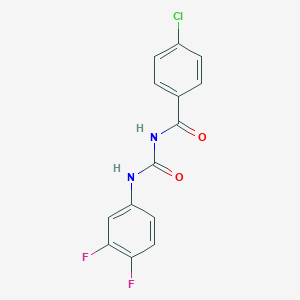![molecular formula C19H14ClF3N4O2S B284283 N-(2-chloro-3-pyridinyl)-2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B284283.png)
N-(2-chloro-3-pyridinyl)-2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chloro-3-pyridinyl)-2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinase (JAK) enzymes. JAK enzymes are important in the signaling pathways of various cytokines and growth factors, and their inhibition has been shown to have therapeutic potential in several diseases.
Mécanisme D'action
N-(2-chloro-3-pyridinyl)-2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide inhibits the activity of JAK enzymes, which are involved in the signaling pathways of various cytokines and growth factors. By inhibiting JAK enzymes, this compound blocks the downstream signaling pathways, leading to reduced inflammation and immune response.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In preclinical studies, it has been shown to reduce inflammation and immune response in various disease models. In clinical trials, it has been shown to improve symptoms and reduce disease activity in patients with rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-chloro-3-pyridinyl)-2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide has several advantages for lab experiments, including its specificity for JAK enzymes and its well-characterized mechanism of action. However, it also has some limitations, including its potential for off-target effects and its relatively short half-life.
Orientations Futures
There are several future directions for research on N-(2-chloro-3-pyridinyl)-2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide. One area of focus is the development of more selective JAK inhibitors with fewer off-target effects. Another area of focus is the investigation of this compound in combination with other therapies for the treatment of various diseases. Additionally, there is ongoing research on the potential use of this compound in the treatment of other diseases, such as multiple sclerosis and lupus.
Méthodes De Synthèse
The synthesis of N-(2-chloro-3-pyridinyl)-2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide involves a series of chemical reactions starting from commercially available starting materials. The key step involves the coupling of 4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinylthiol with 2-chloro-3-pyridinylamine, followed by acetylation to yield the final product.
Applications De Recherche Scientifique
N-(2-chloro-3-pyridinyl)-2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide has been extensively studied in preclinical and clinical trials for its potential therapeutic applications. It has been shown to be effective in the treatment of several autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. This compound has also been investigated for its potential in the treatment of various cancers, including leukemia and lymphoma.
Propriétés
Formule moléculaire |
C19H14ClF3N4O2S |
|---|---|
Poids moléculaire |
454.9 g/mol |
Nom IUPAC |
N-(2-chloropyridin-3-yl)-2-[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C19H14ClF3N4O2S/c1-29-12-6-4-11(5-7-12)14-9-15(19(21,22)23)27-18(26-14)30-10-16(28)25-13-3-2-8-24-17(13)20/h2-9H,10H2,1H3,(H,25,28) |
Clé InChI |
QVGMDMTWNXMORH-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=CC(=NC(=N2)SCC(=O)NC3=C(N=CC=C3)Cl)C(F)(F)F |
SMILES canonique |
COC1=CC=C(C=C1)C2=CC(=NC(=N2)SCC(=O)NC3=C(N=CC=C3)Cl)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylthio)phenyl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B284205.png)


![N-[(2,5-dimethoxyphenyl)sulfonyl]-beta-alanine](/img/structure/B284212.png)

![2-methyl-N-(2-{1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}ethyl)propanamide](/img/structure/B284217.png)
![4-[1-(2-methylbutyl)-1H-benzimidazol-2-yl]-1-phenylpyrrolidin-2-one](/img/structure/B284224.png)
![N-(3-chloro-2-methylphenyl)-4-[2-(4-fluoroanilino)-2-oxoethoxy]benzamide](/img/structure/B284228.png)
![4-[2-(2-ethylanilino)-2-oxoethoxy]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B284231.png)
![N-(3-chloro-2-methylphenyl)-4-[2-(2-ethoxyanilino)-2-oxoethoxy]benzamide](/img/structure/B284232.png)
![4-[2-(4-fluoroanilino)-2-oxoethoxy]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B284233.png)
![4-[2-(benzylamino)-2-oxoethoxy]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B284234.png)
